![molecular formula C6H2F6N2O3S B12110562 [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate is an organic compound belonging to the pyrazine family This compound is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate typically involves the reaction of 6-(trifluoromethyl)pyrazine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. Triethylamine is often used as a base to neutralize the hydrogen fluoride generated during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative.
Wissenschaftliche Forschungsanwendungen
[6-(Trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of drugs and is investigated for its therapeutic potential.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethanesulfonate groups enhance the compound’s reactivity and ability to form stable complexes with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)pyrazine: Lacks the trifluoromethanesulfonate group, making it less reactive in certain types of chemical reactions.
Trifluoromethanesulfonic Acid: Contains the trifluoromethanesulfonate group but lacks the pyrazine ring, limiting its applications in organic synthesis.
Uniqueness
The combination of trifluoromethyl and trifluoromethanesulfonate groups in [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate makes it uniquely reactive and versatile. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
Eigenschaften
Molekularformel |
C6H2F6N2O3S |
|---|---|
Molekulargewicht |
296.15 g/mol |
IUPAC-Name |
[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F6N2O3S/c7-5(8,9)3-1-13-2-4(14-3)17-18(15,16)6(10,11)12/h1-2H |
InChI-Schlüssel |
NNBACHULEFYFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



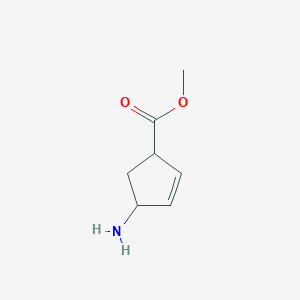

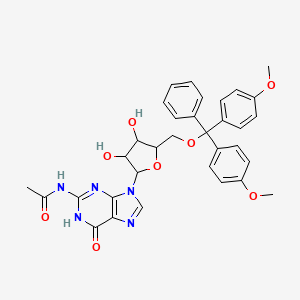
![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
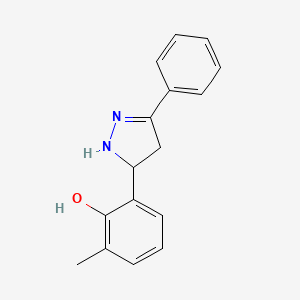
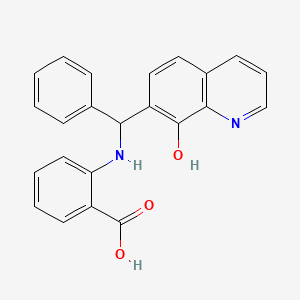


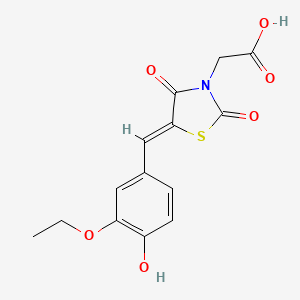
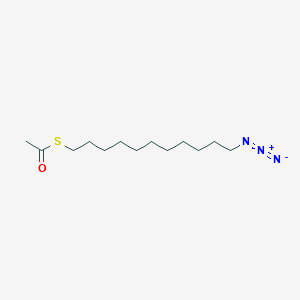
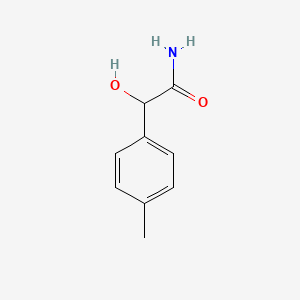
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)

